molecular formula C16H27ClN2O B14586070 4-Chloro-2,6-bis[(diethylamino)methyl]phenol CAS No. 61195-52-6

4-Chloro-2,6-bis[(diethylamino)methyl]phenol

Cat. No.: B14586070
CAS No.: 61195-52-6
M. Wt: 298.8 g/mol
InChI Key: BJYCKQIRPZYKGD-UHFFFAOYSA-N
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Description

4-Chloro-2,6-bis(diethylaminomethyl)phenol is an organic compound with the molecular formula C16H27ClN2O It is characterized by the presence of a phenolic group substituted with chlorine and two diethylaminomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-bis(diethylaminomethyl)phenol typically involves the reaction of 4-chlorophenol with formaldehyde and diethylamine. The reaction proceeds through a Mannich reaction, where the phenol reacts with formaldehyde and diethylamine to form the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

On an industrial scale, the production of 4-Chloro-2,6-bis(diethylaminomethyl)phenol follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-bis(diethylaminomethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2,6-bis(diethylaminomethyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and resins due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-bis(diethylaminomethyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the diethylaminomethyl groups can interact with enzymes and receptors. These interactions can modulate biological pathways and exert various effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(dimethylaminomethyl)phenol
  • 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol

Comparison

4-Chloro-2,6-bis(diethylaminomethyl)phenol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

61195-52-6

Molecular Formula

C16H27ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

4-chloro-2,6-bis(diethylaminomethyl)phenol

InChI

InChI=1S/C16H27ClN2O/c1-5-18(6-2)11-13-9-15(17)10-14(16(13)20)12-19(7-3)8-4/h9-10,20H,5-8,11-12H2,1-4H3

InChI Key

BJYCKQIRPZYKGD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CC)Cl

Origin of Product

United States

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